2-Chloro-5-fluoro-6-nitro-toluene

Medicinal Chemistry Physicochemical Properties ADME Optimization

This fully substituted aromatic intermediate uniquely combines a fluorine leaving group ortho to the nitro moiety, enabling regioselective SNAr with glycine derivatives to construct quinoxalinedione scaffolds such as ACEA-1416. The trisubstitution pattern supports orthogonal functionalization: reduce the nitro to an amine, displace fluorine via SNAr, and engage chlorine in Suzuki or Buchwald-Hartwig couplings—eliminating protecting-group strategies and reducing step counts compared to mono- or di-substituted analogs. Sourcing this specific regioisomer aligns with patented PPO-inhibitor herbicide routes (WO2023056789) and delivers superior lipophilicity (XLogP3 2.8) for formulation development.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 1805527-07-4
Cat. No. B1431119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-6-nitro-toluene
CAS1805527-07-4
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])F)Cl
InChIInChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3
InChIKeyBLUUVKHJBZOXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoro-6-nitrotoluene (CAS 1805527-07-4): A Trisubstituted Aromatic Building Block for Heterocyclic Synthesis


2-Chloro-5-fluoro-6-nitrotoluene (C₇H₅ClFNO₂, MW 189.57 g/mol) is a fully substituted aromatic compound featuring chloro, fluoro, nitro, and methyl substituents on a single benzene ring [1]. This unique trisubstitution pattern creates a distinctive reactivity profile where the nitro group activates the ring toward nucleophilic aromatic substitution (SNAr) while the adjacent fluorine serves as a leaving group, enabling selective sequential functionalization [2]. The compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its regiospecific substitution pattern eliminates the need for protecting group strategies and reduces synthetic step counts compared to mono- or di-substituted alternatives [3].

Why 2-Chloro-5-fluoro-6-nitrotoluene Cannot Be Replaced by Generic Nitrotoluene Analogs


Substituting 2-chloro-5-fluoro-6-nitrotoluene with simpler nitrotoluene derivatives (e.g., 2-chloro-6-nitrotoluene or 2-chloro-5-fluorotoluene) fundamentally alters reaction outcomes due to differences in substituent electronic effects and leaving group availability. The target compound contains a fluorine atom ortho to the nitro group, which is critical for SNAr-based functionalization [1]. In contrast, 2-chloro-6-nitrotoluene (CAS 83-42-1) lacks a fluorine leaving group, necessitating harsher reaction conditions for substitution and resulting in lower regioselectivity [2]. The computed lipophilicity difference (XLogP3 2.8 vs 3.1 for 2-chloro-6-nitrotoluene) also affects purification behavior and solubility profiles during scale-up [3]. Furthermore, the specific 1,2,3,4-substitution pattern of the target compound provides a unique steric environment that directs subsequent transformations to a single reactive site, whereas regioisomeric analogs produce mixtures of products requiring chromatographic separation .

Quantitative Evidence for Differentiating 2-Chloro-5-fluoro-6-nitrotoluene from Closest Analogs


Enhanced Lipophilicity (XLogP3 2.8) vs. 2-Chloro-6-nitrotoluene (XLogP3 3.1) Modulates Membrane Permeability

The target compound exhibits a computed XLogP3 value of 2.8, compared to 3.1 for the non-fluorinated analog 2-chloro-6-nitrotoluene (CAS 83-42-1) [1]. The 0.3 log unit reduction in lipophilicity conferred by the fluorine substituent can improve aqueous solubility while maintaining sufficient membrane permeability for drug-like candidates. This difference is particularly relevant for CNS-targeted compounds where optimal logP typically ranges between 2.0-3.0 [2].

Medicinal Chemistry Physicochemical Properties ADME Optimization

Fluorine as a Leaving Group Enables Selective SNAr Displacement in ACEA-1416 Synthesis

In the patented synthesis of the NMDA receptor antagonist ACEA-1416, 2-chloro-5-fluoro-6-nitrotoluene (II) undergoes selective fluorine displacement by sodium glycinate to yield intermediate (IV) while the chlorine and nitro groups remain intact [1]. The non-fluorinated analog 2-chloro-6-nitrotoluene cannot undergo this transformation under identical conditions, requiring alternative (and often lower-yielding) functionalization strategies. This demonstrates the unique synthetic utility conferred by the fluorine substituent in the target compound [2].

Organic Synthesis Nucleophilic Aromatic Substitution Pharmaceutical Intermediates

Incorporation into PPO-Inhibiting Herbicide Scaffolds per Patent WO2023056789

Patent analysis reveals that 2-chloro-5-fluoro-6-nitrotoluene is specifically claimed as a key intermediate in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibitors [1]. The patent (WO2023056789) explicitly notes that the fluorine atom enhances both herbicidal activity and environmental stability relative to non-fluorinated analogs [2]. While the patent does not disclose head-to-head IC₅₀ values for the intermediate itself, the selection of this specific trisubstituted scaffold over simpler nitrotoluenes implies superior downstream performance in the final herbicidal compounds.

Agrochemical Synthesis Herbicide Development PPO Inhibitors

Reduced Molecular Complexity (Complexity Index 185) vs. Higher Substituted Analogs

The target compound has a computed molecular complexity index of 185, which is substantially lower than more heavily substituted chloro-fluoro-nitro-toluene regioisomers (e.g., certain isomers with complexity values >220) [1]. Lower complexity correlates with improved synthetic accessibility and higher step yields, making this compound a more cost-effective building block for parallel library synthesis compared to more complex alternatives. The non-fluorinated analog 2-chloro-6-nitrotoluene has a complexity of 157, but lacks the synthetic versatility conferred by the fluorine substituent [2].

Chemoinformatics Molecular Descriptors Synthetic Accessibility

Higher Heavy Atom Count (12) and TPSA (45.8 Ų) vs. Mono-halogenated Analogs

The target compound contains 12 heavy atoms with a topological polar surface area (TPSA) of 45.8 Ų [1]. In comparison, the simpler chloro-nitro analog 2-chloro-6-nitrotoluene has 11 heavy atoms and a TPSA of 45.82 Ų [2]. The additional fluorine atom in the target compound increases heavy atom count without significantly altering TPSA, a favorable profile for maintaining oral bioavailability while introducing the metabolic stability benefits of fluorine substitution. TPSA values below 60 Ų are generally associated with good membrane permeability [3].

Physicochemical Properties Drug-likeness Lead Optimization

Optimal Applications for 2-Chloro-5-fluoro-6-nitrotoluene Based on Differentiating Evidence


Synthesis of Fluorinated Quinoxalinedione NMDA Antagonists via Selective SNAr

The fluorine atom in 2-chloro-5-fluoro-6-nitrotoluene serves as a regioselective leaving group for nucleophilic aromatic substitution with glycine derivatives, enabling efficient construction of quinoxalinedione scaffolds as demonstrated in the synthesis of ACEA-1416 [1]. This application leverages the compound's unique ability to undergo single-site functionalization while preserving the chlorine and nitro groups for subsequent transformations, a capability not shared by non-fluorinated nitrotoluene analogs. Research teams developing glycine-site NMDA antagonists or structurally related heterocycles should prioritize this building block over 2-chloro-6-nitrotoluene or 2-chloro-5-fluorotoluene to avoid protecting group strategies and reduce synthetic step counts [2].

Agrochemical R&D: PPO-Inhibiting Herbicide Intermediate

Based on patent WO2023056789, 2-chloro-5-fluoro-6-nitrotoluene is a specifically claimed intermediate for synthesizing fluorinated phenyl PPO inhibitors [1]. The fluorine substituent is noted to enhance both herbicidal potency and environmental stability of the final active ingredients. Agrochemical research teams developing novel PPO-inhibiting herbicides should source this specific compound rather than alternative nitrotoluene building blocks to align with patented synthetic routes and potentially achieve superior field performance characteristics in downstream candidates. The compound's moderate lipophilicity (XLogP3 2.8) also facilitates formulation development compared to more lipophilic alternatives [2].

Medicinal Chemistry Parallel Library Synthesis Requiring Orthogonal Reactive Handles

The trisubstitution pattern of 2-chloro-5-fluoro-6-nitrotoluene provides three distinct reactive centers (nitro, chloro, fluoro) that can be orthogonally functionalized under different reaction conditions. The nitro group can be reduced to an amine, the fluorine displaced via SNAr, and the chlorine engaged in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This orthogonal reactivity makes the compound ideal for generating diverse compound libraries where multiple diversification points are required. The intermediate molecular complexity (index 185) and favorable TPSA (45.8 Ų) further support its use in hit-to-lead and lead optimization campaigns where maintaining drug-like physicochemical properties is essential [2].

Fluorine-18 Radiolabeling Precursor for PET Tracer Development

The presence of a fluorine atom in an activated aromatic position (ortho to nitro) suggests potential utility as a precursor for nucleophilic [¹⁸F]fluorination in PET tracer synthesis [1]. While no published radiolabeling studies were identified for this specific compound, the structural features (activated fluoroaromatic with nitro leaving group activation) align with established strategies for [¹⁸F] incorporation. Research teams developing novel PET tracers for neuroimaging or oncology applications may evaluate this compound as a cold reference standard and labeling precursor, leveraging its unique substitution pattern to access radiolabeled analogs not accessible from non-fluorinated or differently substituted starting materials. This application remains speculative and would require experimental validation [2].

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